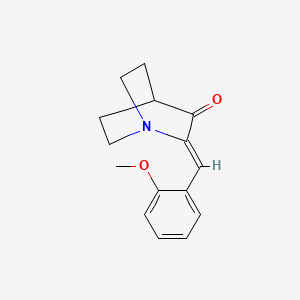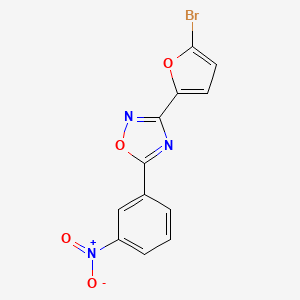
5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone is a synthetic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone typically involves the condensation of 5-(4-nitrophenyl)-2-furaldehyde with N-allylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and recrystallized from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone involves its interaction with biological macromolecules. The compound can chelate metal ions, which is crucial for its biological activity. It can inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(benzyloxy)benzaldehyde N-allylthiosemicarbazone
- 4-nitrobenzaldehyde N-allylthiosemicarbazone
- N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide
Uniqueness
5-(4-nitrophenyl)-2-furaldehyde N-allylthiosemicarbazone stands out due to its unique combination of a furan ring and a nitrophenyl group, which imparts distinct electronic and steric properties. These features enhance its ability to interact with biological targets and contribute to its diverse biological activities.
Propiedades
IUPAC Name |
1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-9-16-15(23)18-17-10-13-7-8-14(22-13)11-3-5-12(6-4-11)19(20)21/h2-8,10H,1,9H2,(H2,16,18,23)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQQRJWMILJZIH-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B5563467.png)
![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)
![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)


![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)


![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)
![4-(METHOXYMETHYL)-6-METHYL-2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B5563554.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)
![3-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5563563.png)
![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone](/img/structure/B5563564.png)
